(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA

Sphingolipid Metabolism Skin Barrier Function Acylceramide Biosynthesis

This ultra-long-chain (C34:5) omega-3 fatty acyl-CoA is the only acyl-donor that meets the strict C28+ chain-length requirement of ceramide synthase 3 (CERS3). Shorter analogs (C24, C26) yield zero enzymatic activity, making this compound non-substitutable for probing CERS3-dependent acylceramide synthesis. The precise (2E,19Z,22Z,25Z,28Z) double-bond geometry dictates distinct metabolic channeling versus omega-6 isomers, enabling accurate study of peroxisomal beta-oxidation defects in Zellweger syndrome models and chain-length specificity of very-long-chain 3-oxoacyl-CoA reductase up to C34.

Molecular Formula C55H92N7O17P3S
Molecular Weight 1248.3 g/mol
Cat. No. B15548685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA
Molecular FormulaC55H92N7O17P3S
Molecular Weight1248.3 g/mol
Structural Identifiers
InChIInChI=1S/C55H92N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-46(64)83-39-38-57-45(63)36-37-58-53(67)50(66)55(2,3)41-76-82(73,74)79-81(71,72)75-40-44-49(78-80(68,69)70)48(65)54(77-44)62-43-61-47-51(56)59-42-60-52(47)62/h8-9,11-12,14-15,17-18,34-35,42-44,48-50,54,65-66H,4-7,10,13,16,19-33,36-41H2,1-3H3,(H,57,63)(H,58,67)(H,71,72)(H,73,74)(H2,56,59,60)(H2,68,69,70)/b9-8-,12-11-,15-14-,18-17-,35-34+/t44-,48-,49-,50+,54-/m1/s1
InChIKeyXBHYONKUMYHCHT-QWCIKKMASA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA: Ultra-Long-Chain Omega-3 Acyl-CoA Procurement Guide


(2E,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA is an ultra-long-chain (ULC) polyunsaturated fatty acyl-CoA thioester with a 34-carbon backbone and five double bonds in an omega-3 configuration [1]. It is an activated form of a very long-chain omega-3 fatty acid, serving as a critical substrate for a narrow set of enzymes involved in ULC fatty acid elongation and incorporation into complex lipids like acylceramides [2]. Its molecular weight of 1248.34 g/mol and specific double bond geometry distinguish it from shorter or less unsaturated acyl-CoA analogs, which dictate its unique biological fate in pathways often associated with peroxisomal disorders and specialized tissue function .

Why Generic (2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA Cannot Be Substituted with Shorter-Chain Analogs


Ultra-long-chain acyl-CoAs, particularly those with C34 chains, are not functionally interchangeable with more common long-chain (C14-C20) or even very-long-chain (C22-C26) acyl-CoAs. The chain length and unsaturation pattern of this compound create a specific substrate threshold. Enzymes like very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) are active up to a C34 chain length [1], while ultra-long-chain ceramide synthase (CERS3, EC 2.3.1.298) is only active with acyl-CoA donors of C28 or longer [2]. Using a shorter C24 or C26 analog in assays probing these enzymes would yield zero or drastically reduced activity, leading to false negatives. The quantitative evidence below demonstrates this precise chain-length and isomeric requirement for enzyme activity.

Quantitative Evidence Guide for (2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA: Key Differentiators for Research Procurement


Chain-Length Specificity: C34 Acyl-CoA as an Essential Substrate for Ceramide Synthase 3 (CERS3)

Ceramide synthase 3 (CERS3) exhibits a strict requirement for ultra-long-chain acyl-CoA donors with chain lengths of C28 or greater [1]. This compound, with a C34 chain, falls within this exclusive activity window, unlike commonly available C16-C24 acyl-CoAs which are completely inactive with this enzyme. This differential activity is a binary, qualitative difference that dictates the entire pathway output [1].

Sphingolipid Metabolism Skin Barrier Function Acylceramide Biosynthesis

Chain-Length Specificity: Activity with Very-Long-Chain 3-Oxoacyl-CoA Reductase (EC 1.1.1.330)

The enzyme very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) demonstrates a broad substrate specificity that extends to C34 acyl-CoAs [1]. This stands in contrast to many other enzymes in fatty acid metabolism, which exhibit peak activity with C16-C20 substrates and show negligible activity towards chains longer than C24 [2]. The inclusion of this C34 compound is therefore necessary to fully map the substrate scope and upper chain-length limit of this and related microsomal elongase complex components [1].

Fatty Acid Elongation Microsomal Metabolism Enzyme Kinetics

Structural Differentiation: Omega-3 Double Bond Configuration as a Determinant of Biological Fate

The specific (2E,19Z,22Z,25Z,28Z) isomeric configuration defines this compound as an omega-3 fatty acyl-CoA, derived from an omega-3 fatty acid [1]. This is directly analogous to other omega-3 CoAs like eicosapentaenoyl-CoA (EPA-CoA, C20:5n-3) [2]. While not a direct kinetic comparator, this classification places it within a distinct metabolic and signaling network known for generating resolvins and other anti-inflammatory lipid mediators, unlike its omega-6 counterpart (16Z,19Z,22Z,25Z,28Z)-tetratriacontapentaenoyl-CoA [1][3]. This structural difference at the molecular level is the primary determinant of its downstream biological activity.

Lipid Signaling Metabolic Fate Omega-3 vs. Omega-6

Relevance in Pathological Accumulation: A Key Substrate for Peroxisomal Beta-Oxidation Studies

Extremely long-chain polyunsaturated fatty acids (ELCPs) with >24 carbons and four or more double bonds, a class that includes C34:5 compounds, are known to accumulate in tissues of patients with peroxisomal biogenesis disorders like Zellweger syndrome [1]. Their CoA thioesters are the direct substrates for the first, rate-limiting step of peroxisomal beta-oxidation, catalyzed by straight-chain acyl-CoA oxidase (AOX) [2]. The accumulation profile of such ultra-long-chain species in disease states is distinct from that of long-chain (C16-C20) and very-long-chain (C22-C26) fatty acids, making their CoA esters, including this compound, essential for in vitro assays designed to dissect the specific substrate handling defects in these conditions [1].

Peroxisomal Disorders Zellweger Syndrome Beta-Oxidation

Optimal Application Scenarios for (2E,19Z,22Z,25Z,28Z)-Tetratriacontapentaenoyl-CoA Based on Quantitative Evidence


In Vitro Reconstitution of Acylceramide Biosynthesis

Use as a specific acyl-donor substrate in enzymatic assays with Ceramide Synthase 3 (CERS3) or in cell-free systems to synthesize and characterize ultra-long-chain acylceramides, which are essential for studying epidermal barrier formation. The compound's C34 chain length meets the strict substrate requirement of CERS3, making it a non-substitutable component [1].

Substrate Profiling of Microsomal Fatty Acid Elongases

Employ as a substrate to determine the chain-length specificity and upper limit of activity for very-long-chain 3-oxoacyl-CoA reductase (EC 1.1.1.330) and other components of the elongase complex (e.g., ELOVL4). This allows for precise differentiation from enzymes with narrower chain-length preferences, such as VLCAD [2].

Metabolic Flux Analysis in Peroxisomal Disease Models

Utilize as a tracer or substrate in assays with cell lysates from models of peroxisomal biogenesis disorders (e.g., Zellweger syndrome) to quantify the specific defect in the beta-oxidation of ultra-long-chain polyunsaturated fatty acids. The impaired oxidation of this specific class of compounds is a hallmark of these conditions [3].

Investigating Omega-3 vs. Omega-6 Pathway Branching at Ultra-Long Chain Lengths

Employ as a distinct molecular tool to study how the omega-3 double bond configuration, compared to the omega-6 isomer, dictates metabolic processing and potential conversion into specialized pro-resolving lipid mediators (SPMs) when the acyl chain is exceptionally long [4].

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